2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Description
2-Chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a chloroacetamide derivative featuring a methoxy-substituted dibenzofuran core. Its synthesis involves reacting 2-chloroacetamide with aromatic thiols to yield derivatives with significant antifungal activity . Studies demonstrate its efficacy against fungal species such as Trichoderma harzianum, Aspergillus ochraceus, and Candida albicans, outperforming ketoconazole in some cases . The dibenzofuran moiety and chloroacetamide group are critical for its bioactivity, influencing molecular interactions and stability.
Properties
IUPAC Name |
2-chloro-N-(2-methoxydibenzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-19-14-6-10-9-4-2-3-5-12(9)20-13(10)7-11(14)17-15(18)8-16/h2-7H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBCXKSTMITXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves the reaction of 2-methoxydibenzofuran-3-amine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various acetamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a chemical compound with diverse applications, particularly as a precursor in synthesizing various derivatives with biological activities. It belongs to the dibenzofuran family, known for its applications in various research fields.
Scientific Research Applications
- Synthesis of Antifungal Agents this compound serves as a key intermediate in creating 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives. These derivatives have been evaluated for their antifungal activity against various fungi species, demonstrating significant activity compared to ketoconazole. The core structure, a dibenzo[b,d]furan with a methoxy substituent at position 2 and an acetamide group at position 3, is crucial for this activity.
- Analgesic Activity Research Acetamide derivatives, in general, possess notable therapeutic properties, including analgesic effects . Research has demonstrated that compounds with an acetamide nucleus exhibit anti-viral, antitubercular, anticonvulsant, antimicrobial, and antipsychotic activities . Studies involving 2-chloro-N,N-diphenylacetamide derivatives explore their potential as analgesic agents by examining their docking on cyclooxygenase (COX-1 and COX-2) enzymes and evaluating their in vivo analgesic activity .
- Molecular Docking Studies Molecular docking studies are employed to investigate the binding sites and strengths of acetamide derivatives, which helps in designing more effective and selective drug candidates . By synthesizing novel 2-chloro-N,N-diphenylacetamide derivatives and assessing their interaction with COX-1 and COX-2 enzymes, researchers can identify compounds with significant analgesic responses .
- Potential Interaction with Cell Receptors Thioureas, which are structurally related to acetamides, can potentially bind to specific cell receptors, modulating cellular signaling pathways. This interaction highlights the potential of acetamide derivatives in influencing cellular processes and their possible applications in cell-based assays and therapeutic interventions.
- Synthesis of Related Compounds this compound is utilized in synthesizing N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(2-methylphenyl)thiourea, showcasing its role as a precursor in creating diverse chemical structures. These related compounds may have applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by substituents on the aromatic rings and the acetamide side chain. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Stability : Chloroacetamides with aromatic thioether linkages (e.g., RN1) may exhibit reduced stability under oxidative conditions compared to the target compound’s ether-linked dibenzofuran .
Biological Activity
The compound 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and the results of various studies assessing its efficacy against microbial pathogens.
Synthesis of this compound
The synthesis of this compound typically involves the chloroacetylation of the corresponding dibenzo[b,d]furan derivative. The synthetic route often employs standard organic reactions, including nucleophilic substitution and acylation techniques. Analytical methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Studies
In vitro assays utilizing the agar disc diffusion method have shown that this compound possesses significant antibacterial activity. The results from these studies are summarized in Table 1 below.
| Bacterial Strain | Zone of Inhibition (mm) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Significant |
| Escherichia coli | 12 | Moderate |
| Pseudomonas aeruginosa | 8 | Weak |
| Bacillus subtilis | 14 | Significant |
Table 1: Antibacterial activity of this compound against various bacterial strains.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival . This compound may also interact with specific enzymes involved in bacterial growth, leading to cell lysis.
Case Studies
Case Study 1: Efficacy Against Staphylococcus aureus
In a controlled study, the efficacy of this compound was evaluated against Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent against resistant strains .
Case Study 2: Comparative Analysis with Existing Antibiotics
A comparative analysis was conducted to evaluate the effectiveness of this compound against standard antibiotics such as penicillin and amoxicillin. The results indicated that while traditional antibiotics showed a higher zone of inhibition against certain strains, the novel compound exhibited comparable activity against multi-drug resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
